molecular formula C18H17BrO B12798829 2-Benzyl-2-bromo-3,3-dimethyl-1-indanone CAS No. 13306-83-7

2-Benzyl-2-bromo-3,3-dimethyl-1-indanone

Cat. No.: B12798829
CAS No.: 13306-83-7
M. Wt: 329.2 g/mol
InChI Key: IBZBRWLTMMGQFE-UHFFFAOYSA-N
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Description

2-Benzyl-2-bromo-3,3-dimethyl-1-indanone is a synthetic organic compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and natural product synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-bromo-3,3-dimethyl-1-indanone typically involves the bromination of 2-benzyl-3,3-dimethyl-1-indanone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-bromo-3,3-dimethyl-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, tetrahydrofuran), room temperature.

    Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water), room temperature or slightly elevated temperatures.

Major Products

    Substitution: Various substituted indanones depending on the nucleophile used.

    Reduction: 2-Benzyl-2-bromo-3,3-dimethyl-1-indanol.

    Oxidation: This compound carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzyl-2-bromo-3,3-dimethyl-1-indanone is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2-bromo-3,3-dimethyl-1-indanone is unique due to the presence of both the benzyl and bromine groups, which enhance its reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications .

Properties

CAS No.

13306-83-7

Molecular Formula

C18H17BrO

Molecular Weight

329.2 g/mol

IUPAC Name

2-benzyl-2-bromo-3,3-dimethylinden-1-one

InChI

InChI=1S/C18H17BrO/c1-17(2)15-11-7-6-10-14(15)16(20)18(17,19)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3

InChI Key

IBZBRWLTMMGQFE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)C1(CC3=CC=CC=C3)Br)C

Origin of Product

United States

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